

# Safimaltib Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Offering a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Safimaltib |           |
| Cat. No.:            | B8196047   | Get Quote |

#### For Immediate Release

[City, State] – November 7, 2025 – **Safimaltib** (JNJ-67856633), a first-in-class, orally active, and selective allosteric MALT1 protease inhibitor, is showing significant promise in preclinical models of ibrutinib-resistant lymphoma.[1][2] Research indicates that by targeting a critical component of the NF-kB signaling pathway, **Safimaltib** can overcome resistance mechanisms that render BTK inhibitors like ibrutinib ineffective, providing a potential new treatment option for patients with relapsed or refractory B-cell malignancies.[3][4]

Ibrutinib resistance in lymphoma is a growing clinical challenge, often driven by mutations in Bruton's tyrosine kinase (BTK) or the activation of alternative survival pathways, most notably the NF-κB pathway.[4] MALT1 is a key enzyme in this pathway, making it an attractive therapeutic target.[5] **Safimaltib** inhibits the proteolytic activity of MALT1, thereby disrupting the downstream signaling that promotes lymphoma cell survival and proliferation.[1][3]

This guide provides a comparative overview of the preclinical efficacy of **Safimaltib** in ibrutinibresistant lymphoma models against other emerging therapeutic alternatives, supported by available experimental data and detailed methodologies.

### Comparative Efficacy of Safimaltib and Alternatives



The following tables summarize the in vitro and in vivo efficacy of **Safimaltib** and its key competitors in ibrutinib-resistant lymphoma models.

Table 1: In Vitro Efficacy in Ibrutinib-Resistant Lymphoma Cell Lines

| Compound                      | Target              | Cell Line(s)                                                    | IC50 / Effect                                                                            | Citation(s) |
|-------------------------------|---------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------|-------------|
| Safimaltib (JNJ-<br>67856633) | MALT1               | OCI-Ly3<br>(CARD11-<br>mutant), OCI-<br>Ly10 (CD79b-<br>mutant) | IC50 = 74 nM<br>(biochemical),<br>114 nM (IL-6<br>secretion), 77 nM<br>(IL-10 secretion) | [1]         |
| SGR-1505                      | MALT1               | OCI-Ly3, OCI-<br>Ly10, REC-1                                    | IC50 = 1.3 nM<br>(biochemical),<br>22-71 nM<br>(cellular assays)                         | [6]         |
| Pirtobrutinib<br>(LOXO-305)   | Non-covalent<br>BTK | Jeko-Ibrutinib-R,<br>Mino-venetoclax-<br>R, Z-138               | More potent than ibrutinib in inhibiting cell growth                                     | [7][8]      |
| Venetoclax                    | BCL2                | HBL1-IR                                                         | Synergistic with ibrutinib in inducing apoptosis                                         | [9]         |

Table 2: In Vivo Efficacy in Ibrutinib-Resistant Lymphoma Xenograft Models



| Compound                      | Model                                     | Dosing                                                 | Key Findings                                                             | Citation(s) |
|-------------------------------|-------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------------|-------------|
| Safimaltib (JNJ-<br>67856633) | OCI-Ly3, OCI-<br>Ly10 xenografts          | Not specified                                          | Potent tumor growth inhibition                                           | [1][3]      |
| SGR-1505                      | OCI-Ly3<br>xenograft                      | Not specified                                          | Tumorostatic and regressive antitumor activity, alone and with ibrutinib | [10]        |
| Pirtobrutinib +<br>Venetoclax | Venetoclax-<br>resistant MCL<br>xenograft | Pirtobrutinib: 50<br>mg/kg;<br>Venetoclax: 10<br>mg/kg | Superior tumor volume reduction compared to ibrutinib + venetoclax       | [7]         |
| Ibrutinib +<br>Venetoclax     | HBL1-IR<br>xenograft                      | Not specified                                          | Significant reduction in tumor growth compared to monotherapy            | [11]        |

## **Signaling Pathways and Mechanisms of Action**

Ibrutinib resistance frequently involves the circumvention of BTK inhibition, leading to the sustained activation of pro-survival signaling pathways. MALT1 inhibition by **Safimaltib** directly addresses a key node in the NF-κB pathway, which is a common escape route in ibrutinib-resistant tumors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 5. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schroedinger's MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 11. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safimaltib Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Offering a Novel Therapeutic Avenue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8196047#efficacy-of-safimaltib-in-ibrutinib-resistant-lymphoma-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com